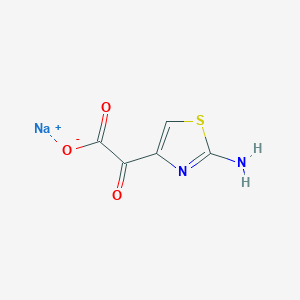

Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3S.Na/c6-5-7-2(1-11-5)3(8)4(9)10;/h1H,(H2,6,7)(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMRGZZITXGQPN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C(=O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N2NaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87328-92-5 | |

| Record name | sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Pathways

Classical and Contemporary Approaches to 2-Amino-1,3-thiazole Core Synthesis

The 2-amino-1,3-thiazole moiety is a prevalent heterocyclic motif in a vast array of biologically active compounds and functional materials. Consequently, a diverse range of synthetic methods for its construction has been developed and refined over the years.

The Hantzsch thiazole (B1198619) synthesis, first reported in the late 19th century, remains a cornerstone for the preparation of thiazole derivatives. chemhelpasap.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide or thiourea (B124793). chemhelpasap.comnih.gov For the synthesis of the 2-aminothiazole (B372263) core relevant to the target molecule, thiourea is the preferred reagent. The reaction typically proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

A key starting material for introducing the necessary functionality at the C4 position is a derivative of ethyl bromopyruvate. The reaction of ethyl bromopyruvate with thiourea provides a direct route to ethyl 2-amino-1,3-thiazole-4-carboxylate, a crucial precursor.

Modern adaptations of the Hantzsch synthesis have focused on improving reaction efficiency, simplifying work-up procedures, and employing more environmentally benign conditions. These modifications include the use of microwave irradiation to accelerate the reaction, the application of solid-supported catalysts, and the development of one-pot procedures. nih.gov For instance, the use of silica-supported tungstosilisic acid as a reusable catalyst has been shown to be effective in the one-pot, multi-component Hantzsch synthesis of thiazole derivatives. nih.gov

| Reagent 1 | Reagent 2 | Product | Key Features of Modern Adaptations |

| α-Haloketone (e.g., Ethyl bromopyruvate) | Thiourea | 2-Amino-1,3-thiazole derivative | Microwave-assisted synthesis, solid-supported catalysts, one-pot reactions. |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of substituted 2-aminothiazoles. These strategies often avoid the pre-functionalization of starting materials and can generate a high degree of molecular diversity in a single step.

One such approach involves the reaction of an aldehyde, a β-ketoester, and thiourea in the presence of a suitable catalyst. nih.gov This allows for the direct construction of a functionalized 2-aminothiazole ring with substituents at various positions.

Domino reactions, also known as tandem or cascade reactions, are processes in which a single starting material undergoes a series of intramolecular transformations without the need for isolating intermediates. This strategy is highly valued for its efficiency and ability to rapidly build molecular complexity. The synthesis of 2-aminothiazoles can be achieved through a domino alkylation-cyclization sequence. This often involves the reaction of a suitable propargyl halide with thiourea. The initial alkylation of the thiourea is followed by an intramolecular cyclization onto the alkyne moiety, leading to the formation of the thiazole ring.

In recent years, visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. This methodology utilizes light energy to drive chemical transformations, often under mild reaction conditions. Photocatalytic methods for the synthesis of 2-aminothiazoles have been developed, typically involving the reaction of enaminones with thioureas. organic-chemistry.org These reactions proceed through a series of single-electron transfer steps, radical additions, and cyclization to afford the desired thiazole products. organic-chemistry.org This approach offers a green alternative to traditional thermal methods.

Installation of the 2-Oxoacetate Moiety

Once the 2-amino-1,3-thiazole core is established, the next critical step is the introduction of the 2-oxoacetate group at the C4 position. This is typically achieved through acylation of a suitable precursor.

Oxalyl chloride is a highly reactive and versatile reagent for the preparation of acyl chlorides from carboxylic acids. In the context of synthesizing the target molecule, a precursor such as 2-amino-1,3-thiazole-4-carboxylic acid would first be prepared. This carboxylic acid can then be activated by treatment with oxalyl chloride to form the corresponding acyl chloride. The resulting highly electrophilic acyl chloride can then be reacted with an appropriate nucleophile, such as an alcohol (e.g., ethanol), to yield the ethyl ester of the 2-oxoacetic acid derivative.

Alternatively, direct acylation of a pre-formed 2-aminothiazole with a suitable oxalyl chloride derivative can be envisioned. For instance, ethyl oxalyl chloride could potentially be used to directly introduce the ethyl 2-oxoacetate moiety onto the thiazole ring, although this would likely require careful control of regioselectivity. The synthesis of the related intermediate, ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate, highlights a pathway where the amino group is protected prior to the introduction of the oxoacetate group. chemicalbook.comprepchem.com

The final step in the synthesis of the target compound involves the saponification of the ester (e.g., ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate) using a base such as sodium hydroxide, followed by careful neutralization to afford the sodium salt of the carboxylic acid.

| Precursor | Reagent | Intermediate | Final Step |

| 2-Amino-1,3-thiazole-4-carboxylic acid | Oxalyl chloride, then Ethanol (B145695) | Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | Saponification with NaOH |

Condensation Reactions with α-Haloketones and Related Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains the most classical and widely utilized method for constructing the 2-aminothiazole ring system. thieme.denih.gov This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govresearchgate.net The versatility and robustness of this method have made it a mainstay in organic synthesis.

The fundamental mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the 2-aminothiazole ring. researchgate.net A variety of α-haloketones and thiourea derivatives can be employed, allowing for the synthesis of a diverse library of substituted 2-aminothiazoles. nih.gov For instance, the reaction of ring-substituted 2-bromoacetophenones with 1-substituted-2-thioureas has been successfully performed to generate a series of 2-aminothiazole analogues. rsc.org

While the traditional Hantzsch synthesis often requires prolonged heating, modern iterations have focused on accelerating the reaction and improving yields through various catalysts and reaction conditions. nih.gov

| Precursor 1 | Precursor 2 | Conditions | Product | Reference |

| α-Haloketone | Thiourea | Neutral Solvent | 2-Aminothiazole | rsc.org |

| 2-Bromoacetophenone | Substituted Thiourea | Ethanol, Reflux | 4-Aryl-2-(substituted amino)thiazole | rsc.org |

| 2-Chloroacetylbenzene | Thiourea | Not Specified | N-(4-substituted-thiazolyl)oxamic acid precursor | researchgate.net |

Derivatization from Glyoxylate Precursors

The synthesis of the specific 2-(2-aminothiazol-4-yl)-2-oxoacetic acid structure often starts from precursors that can be considered derivatives of glyoxylic acid. A key starting material for related compounds is 4-chloroacetoacetyl chloride, which can be prepared from diketene and chlorine. google.com

A patented process details the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride by reacting thiourea with 4-chloroacetoacetyl chloride. google.com This reaction pathway provides a direct route to the core thiazole acetic acid structure. The resulting acid can then be readily converted to its sodium salt, Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, through a standard acid-base neutralization with a suitable sodium base.

Furthermore, derivatives of 2-(2-aminothiazol-4-yl)-2-oxoacetic acid, such as 2-(2-aminothiazol-4-yl)-2-oxothioacetic-acid-S-benzothiazol-2-ylester, have been synthesized from aminothiazolylglyoxylic acid. google.com These activated thioesters serve as potent acylating agents, particularly in the synthesis of advanced cephalosporin (B10832234) antibiotics, highlighting the industrial importance of this class of glyoxylate-derived intermediates. google.com

Stereoselective Synthesis of Advanced Intermediates

For example, palladium-catalyzed hydroarylation reactions have been developed for the regio- and stereoselective synthesis of thiazole-containing triarylethylenes. researchgate.net This method involves the syn-hydroarylation of diaryl alkynes with thiazoles, facilitated by Pd(II) complexes, to achieve high C5 selectivity and stereoselective formation of trisubstituted olefins. researchgate.net Although not directly applied to the synthesis of the title compound, this research demonstrates a strategy for controlling stereochemistry in molecules containing a thiazole unit. Such catalytic systems are vital for producing enantiomerically pure pharmaceutical ingredients where specific stereoisomers are responsible for the desired therapeutic activity.

Green Chemistry Principles in the Synthesis of 2-Amino-1,3-thiazole-4-yl-2-oxoacetate Analogues

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 2-aminothiazoles to reduce environmental impact, improve safety, and enhance efficiency. This involves the use of eco-friendly catalysts, alternative energy sources, and solvent-free reaction conditions.

The development of recyclable, non-toxic, and efficient catalysts is a central tenet of green chemistry. For the synthesis of 2-aminothiazoles, several environmentally benign catalytic systems have been reported.

Nafion-H , a perfluorinated sulfonic acid resin, has been employed as a recyclable solid acid catalyst. tandfonline.comingentaconnect.comrsc.org It effectively catalyzes the condensation of phenacyl bromides and thiourea in a polyethylene (B3416737) glycol-water solvent system, offering high catalytic activity, selectivity, thermal stability, and ease of separation and reuse. tandfonline.comrsc.org

Other heterogeneous catalysts that have been successfully used include:

Silica Chloride: A solid-supported acid catalyst that provides an efficient and environmentally friendly option.

Montmorillonite-K10: A clay-based catalyst used for one-pot synthesis from methylcarbonyls and thiourea. researchgate.net

These solid-supported catalysts minimize waste by replacing traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture.

| Catalyst | Reaction | Advantages | Reference |

| Nafion-H | Phenacyl bromide + Thiourea | Recyclable, High Yield, Eco-friendly Solvent System | tandfonline.comingentaconnect.com |

| Silica Chloride | Hantzsch Synthesis | Heterogeneous, Efficient | |

| Montmorillonite-K10 | Methylcarbonyl + Thiourea | One-pot, Efficient | researchgate.net |

Eliminating volatile organic solvents and utilizing alternative energy sources are key strategies in green synthesis.

Solvent-Free Synthesis: The Hantzsch condensation of 2-bromoacetophenones with thiourea can be conducted under solvent-free conditions. organic-chemistry.org This approach involves heating the reactants together, often leading to rapid, complete reactions within seconds and yielding products with a simple work-up. organic-chemistry.org This method aligns with green chemistry principles by avoiding solvent waste and reducing energy consumption associated with solvent heating and removal. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govresearchgate.netnih.gov In the context of Hantzsch thiazole synthesis, microwave-assisted methods offer significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), improved yields, and higher product purity. nih.govresearchgate.netresearchgate.net This technique is often performed under solvent-free conditions or in green solvents, further enhancing its environmental credentials. nih.gov The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer byproducts. nih.govresearchgate.net

| Method | Key Features | Advantages | Reference |

| Solvent-Free | Reaction of neat reactants upon heating | No solvent waste, rapid reaction, easy workup | organic-chemistry.org |

| Microwave-Assisted | Use of microwave irradiation as energy source | Drastically reduced reaction times, higher yields, increased purity | nih.govresearchgate.netnih.govresearchgate.net |

Chemical Transformations and Derivatization Studies

Esterification Reactions of the Carboxylate Group

The sodium carboxylate is readily converted into its corresponding esters, a crucial step for subsequent synthetic manipulations and for modifying the pharmacokinetic properties of the final active compounds.

The ethyl ester, Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, is a key intermediate in the synthesis of various biologically active molecules, especially in the development of thiazole-based drugs. chemimpex.com Its synthesis from the sodium salt is typically achieved through standard esterification procedures. This involves reacting the sodium salt with an ethylating agent, such as ethyl iodide or ethyl bromide, in a suitable polar aprotic solvent. Alternatively, acid-catalyzed esterification (Fischer esterification) can be employed by treating the corresponding carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst. This ethyl ester serves as a foundational component for building the side chains of numerous β-lactam antibiotics. chemicalbook.com

Table 1: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate

| Reactant | Reagents/Conditions | Product |

| Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | Ethyl halide (e.g., C₂H₅I) in a polar aprotic solvent (e.g., DMF) | Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate |

Conversion to other Alkyl Esters

While the ethyl ester is common, other alkyl esters can be synthesized to modulate the properties of the final product. These esters can be prepared directly from the sodium salt using different alkylating agents (e.g., methyl iodide, isopropyl bromide). Alternatively, the ethyl ester can be converted to other esters via transesterification. This process typically involves reacting Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate with a different alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst. The reaction is often driven to completion by using the desired alcohol as the solvent and removing the ethanol by-product.

Modifications of the 2-Amino Group on the Thiazole (B1198619) Ring

The 2-amino group on the thiazole ring is a primary nucleophile and its reactivity is central to the derivatization of the molecule. Direct modification or temporary protection of this group is often necessary for the successful synthesis of target compounds.

The amino group readily undergoes formylation and acylation. For instance, Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate is a known intermediate in the synthesis of the ethyl ester sodium salt of Cefixime, a third-generation cephalosporin (B10832234) antibiotic. chemicalbook.com This transformation is typically achieved by treating the parent amine with a formylating agent like formic acid or ethyl formate.

Acylation with other reagents, such as acid chlorides or anhydrides, is also a common modification. However, direct acylation of 2-aminothiazoles can sometimes lead to mixtures of mono- and bis-acylated products, complicating purification. nih.gov The use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can facilitate the formation of amide bonds with carboxylic acids under controlled conditions. nih.gov

Table 2: Representative Formylation and Acylation Reactions

| Starting Material | Reagent | Product |

| Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate | Formic Acid or Ethyl Formate | Ethyl 2-(2-formylamino-1,3-thiazol-4-yl)-2-oxoacetate chemicalbook.com |

| 2-Amino-4-(2-pyridyl)thiazole | Benzoyl isothiocyanate | N-(4-(pyridin-2-yl)thiazol-2-yl)benzothioylurea nih.gov |

| 2-Amino-4-phenylthiazole | Chloroacetyl chloride | 2-(2-Chloroacetamido)-4-phenylthiazole google.com |

Protection and Deprotection Strategies for the Amino Functionality

To prevent undesired side reactions at the 2-amino position during modifications at other parts of the molecule, the use of a protecting group is a common and effective strategy. The tert-butoxycarbonyl (Boc) group is a versatile choice for protecting the amino functionality in 2-aminothiazole (B372263) derivatives. nih.govnih.gov

The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This Boc-protected intermediate is stable under various reaction conditions, allowing for clean and selective reactions elsewhere. A key advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂), which regenerates the free amino group without affecting other acid-labile functionalities like esters. nih.gov This strategy of protection followed by deprotection ensures high yields and purity in multi-step syntheses. nih.gov

Table 3: Boc Protection and Deprotection of the 2-Amino Group

| Reaction | Reagents/Conditions | Result |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | Formation of the N-Boc protected thiazole derivative |

| Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (CH₂Cl₂) | Removal of the Boc group and regeneration of the free amine nih.gov |

Reactivity of the α-Keto Group

The α-keto group in the side chain is another site of significant chemical reactivity. Its transformation is a critical step in the synthesis of many third-generation cephalosporins, where it is typically converted into a syn-alkoxyimino moiety. This structural feature is crucial for conferring stability against β-lactamase enzymes.

This conversion is achieved by reacting the α-keto ester with an alkoxyamine, such as O-methylhydroxylamine (methoxyamine), often in a buffered solution to control the pH. The reaction proceeds via a condensation mechanism to form an oxime ether. For example, the synthesis of cefpodoxime (B17579) involves a side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid, which is derived from a precursor where the α-keto group has been converted to a methoxyimino group. nih.govresearchgate.net The stereochemistry of the resulting C=N double bond is important, with the (Z)- or syn-isomer being the desired configuration for biological activity.

Like other α-keto esters, the compound can also exhibit keto-enol tautomerism, where a proton can migrate from the α-carbon to the keto oxygen, forming an enol. quora.comlibretexts.org While this is a fundamental property, the most synthetically exploited reaction of this group in the context of antibiotic synthesis remains its conversion to an oxime ether. youtube.com

Functionalization at other Positions of the Thiazole Ring

The 2-aminothiazole ring offers additional sites for functionalization, namely the C2-amino group and the C5-carbon atom, allowing for the synthesis of a diverse range of derivatives.

The C5 position of the 2-aminothiazole nucleus is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of both the ring sulfur atom and the C2-amino group. nih.gov This makes it the preferred site for reactions with electrophiles. Common transformations include halogenation (e.g., bromination with N-bromosuccinimide or Br₂) and diazo coupling reactions. mdpi.com

The C2-amino group behaves as a typical aromatic amine and can undergo a variety of transformations.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to install different side chains or as a protecting group strategy. nih.govmdpi.comnih.gov In some cases, protection of the amino group (e.g., as a Boc-derivative) is employed to achieve cleaner reactions and prevent the formation of bis-acylated byproducts. nih.gov

Diazotization and Substitution (Sandmeyer-type Reactions): The 2-amino group can be converted into a diazonium salt by treatment with sodium nitrite (B80452) and a strong acid. This diazonium intermediate can then be substituted with various nucleophiles. In copper(I)-catalyzed Sandmeyer reactions, the diazonium group is efficiently replaced by halides (Cl⁻, Br⁻), providing a route to 2-halo-4-substituted thiazoles. wikipedia.orgnih.govnih.gov This method is a powerful tool for modifying the C2 position, which is not readily accessible through direct electrophilic substitution. nih.gov

Table 2: Representative Functionalization Reactions of the 2-Aminothiazole Ring

| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C5 | Electrophilic Bromination | N-Bromosuccinimide (NBS) or Br₂ | 5-Bromo-2-aminothiazole derivative | mdpi.com |

| C5 | Azo Coupling | Aryl diazonium salt | 5-(Arylazo)-2-aminothiazole derivative | mdpi.com |

| C2-NH₂ | Acylation | Acyl chloride, Et₃N | N-(Thiazol-2-yl)amide derivative | nih.govnih.gov |

Comparative Studies of Reactivity with Structurally Related Oxoacetate Derivatives

While direct, side-by-side kinetic studies are not extensively documented in the literature, the reactivity of ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate can be compared to simpler α-keto esters, such as ethyl pyruvate, based on fundamental electronic principles. The key difference lies in the nature of the substituent attached to the α-oxoacetate core.

In ethyl pyruvate, the α-carbonyl group is adjacent to a methyl group, which is weakly electron-donating through induction. nih.gov In contrast, the ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate molecule features a 2-aminothiazole ring at this position. The 2-aminothiazole ring system is a potent electron-donating group. This is due to the resonance donation from the lone pair of the exocyclic amino group, which is delocalized through the heterocyclic π-system.

This significant electron-donating character of the 2-aminothiazole ring increases the electron density on the adjacent α-carbonyl carbon. As a result, the carbonyl carbon in ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate is considerably less electrophilic than the corresponding carbon in ethyl pyruvate.

This difference in electrophilicity has predictable consequences for its chemical reactions:

Nucleophilic Addition: Reactions involving nucleophilic attack at the carbonyl carbon, such as hydride reduction or oxime formation, are expected to proceed more slowly for the aminothiazole derivative compared to ethyl pyruvate. The less electrophilic nature of the carbonyl carbon makes it a less attractive target for nucleophiles.

Enolate Formation: Conversely, the acidity of the protons on a carbon atom adjacent to the thiazole ring (if present) would be influenced differently. However, for the oxoacetate, which lacks α-protons on the side chain, this is not a primary point of comparison.

Therefore, the primary influence of the 2-aminothiazole substituent is a deactivation of the α-carbonyl group toward nucleophilic attack when compared to simple alkyl oxoacetates like ethyl pyruvate.

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate in solution. It provides critical insights into the electronic environment of each nucleus, confirming the molecular framework and revealing details about tautomeric equilibria.

The ¹H NMR spectrum provides a proton census, with chemical shifts indicating the electronic environment of the hydrogen atoms. The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. For the 2-aminothiazole (B372263) core, the chemical shifts are characteristic. The C2 carbon, bonded to two nitrogen atoms, typically resonates far downfield, often in the range of 165-170 ppm. The C4 and C5 carbons of the thiazole (B1198619) ring appear at distinct chemical shifts that are influenced by the nature of their substituents. asianpubs.org

In a typical analysis in a solvent like DMSO-d₆, the proton of the thiazole ring (H5) would appear as a singlet. The protons of the primary amino group (-NH₂) would also manifest as a singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

The table below presents representative chemical shift assignments for the core structure based on data from closely related 2-aminothiazole compounds. asianpubs.orgrsc.org

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

| C2 | - | ~168.9 | Carbon in the thiazole ring attached to the amino group and sulfur. |

| C4 | - | ~149.5 | Thiazole ring carbon attached to the oxoacetate group. |

| C5 | ~7.5 (singlet) | ~110.2 | Thiazole ring carbon bonded to H5. |

| C=O (keto) | - | ~182.0 | Ketone carbonyl carbon of the oxoacetate group. |

| C=O (carboxylate) | - | ~161.5 | Carboxylate carbon of the oxoacetate group. |

| -NH₂ | ~7.7 (broad singlet) | - | Protons of the primary amino group. |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and pH.

To unequivocally confirm the assignments from 1D NMR and establish the connectivity between atoms, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this molecule, a COSY spectrum would primarily be used to confirm the absence of coupling for the H5 proton, verifying it as an isolated spin system on the thiazole ring. sdsu.edu

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu An HSQC spectrum would show a clear cross-peak connecting the signal of the H5 proton to the signal of the C5 carbon, definitively assigning both resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.edu It provides the final pieces of the structural puzzle by connecting fragments. Expected key correlations would include:

The H5 proton showing a correlation to the C4 carbon, confirming the position of the oxoacetate substituent on the thiazole ring.

The H5 proton potentially showing a weak correlation to the C2 carbon.

The amino protons (-NH₂) showing correlations to both the C2 and C5 carbons, confirming the placement of the amino group.

Together, these 2D NMR techniques provide an irrefutable confirmation of the molecular structure of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of the molecule's bonds. This allows for the identification of functional groups and provides information on intermolecular interactions like hydrogen bonding.

The IR and Raman spectra of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate are rich with information. The key functional groups—the amino group, the thiazole ring, and the oxoacetate moiety—give rise to characteristic absorption bands.

The stretching vibrations of the thiazole ring are typically found in the 1300–1600 cm⁻¹ region. researchgate.net The C=O stretching of the keto group in the oxoacetate side chain is expected to produce a strong absorption band, while the carboxylate group will show characteristic symmetric and asymmetric stretching vibrations. The N-H stretching of the amino group typically appears as a distinct band or pair of bands in the 3100-3500 cm⁻¹ region.

The following table summarizes the expected characteristic vibrational frequencies.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3450 - 3250 | Medium | Amino (-NH₂) |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium-Weak | Thiazole Ring |

| C=O Stretch (keto) | 1680 - 1650 | Strong | Oxoacetate |

| C=O Stretch (asymmetric) | 1610 - 1550 | Strong | Carboxylate (-COO⁻) |

| C=N / C=C Stretch | 1620 - 1480 | Medium-Strong | Thiazole Ring |

| N-H Bend | 1650 - 1580 | Medium | Amino (-NH₂) |

| C=O Stretch (symmetric) | 1420 - 1300 | Medium | Carboxylate (-COO⁻) |

The presence of both hydrogen bond donors (the -NH₂ group) and multiple acceptors (the carboxylate and keto oxygens, the thiazole nitrogen) makes Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate highly susceptible to forming intra- and intermolecular hydrogen bonds. wikipedia.org These interactions are critical in defining the compound's solid-state packing and its behavior in solution.

In the solid state, IR spectroscopy can reveal the extent of hydrogen bonding. Broadening of the N-H and O-H (if protonated) stretching bands and shifts in the C=O stretching frequencies are indicative of strong hydrogen bonding networks. For instance, crystal structures of similar thiazole derivatives show extensive N-H···O and N-H···N hydrogen bonding, which helps to stabilize the crystal lattice. researchgate.net In solution, the position and shape of the N-H stretching band can change depending on the solvent's ability to act as a hydrogen bond acceptor or donor.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. The calculated monoisotopic mass of the anionic component, 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, is 171.000 Da. The sodium salt would have a mass corresponding to this anion plus the mass of a sodium ion, minus the mass of an electron.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement.

Under typical electrospray ionization (ESI) conditions, the molecule would likely be observed as its corresponding anion [M-Na]⁻ at m/z 171.00. In positive ion mode, it might be observed as the sodium adduct [M+Na]⁺ at m/z 216.98.

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide valuable structural information. Key fragmentation pathways for the anion at m/z 171.00 would likely include:

Decarboxylation: Loss of a neutral CO₂ molecule (44 Da) from the carboxylate group, leading to a fragment ion at m/z 127.01.

Cleavage of the side chain: Cleavage of the C-C bond between the thiazole ring and the oxoacetate group, which can lead to several characteristic fragment ions corresponding to the charged thiazole or oxoacetate portions.

These fragmentation patterns provide a fingerprint that helps to confirm the identity and structure of the molecule.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Conformational Analysis in Crystalline States

The conformation of a molecule, or its spatial arrangement of atoms, can vary significantly between its solvated and solid states. An analysis of the crystalline state conformation provides insights into the most stable arrangement of the molecule under solid-phase conditions. This analysis is critically dependent on the atomic coordinates derived from X-ray crystallography. As no such data is available for the title compound, a scientifically rigorous conformational analysis in its crystalline form cannot be performed.

Analysis of Salt Forms and Hydrates

The formation of different salt forms or hydrates can significantly impact the physicochemical properties of a compound, including its solubility, stability, and bioavailability. X-ray crystallography is an essential tool for characterizing these different solid forms, as it can unambiguously determine the location of counter-ions (like sodium) and water molecules within the crystal structure, as well as their coordination environments. The absence of crystallographic data for Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate or any of its potential hydrated forms makes it impossible to provide a detailed analysis of its salt structure or the role of any water of hydration.

Due to the unavailability of the necessary experimental data, the generation of data tables and a detailed discussion on the crystallographic and structural aspects of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate is not possible at this time. The scientific community awaits future research that may lead to the crystallization and structural elucidation of this compound.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, DFT is employed to predict a variety of properties, including molecular geometry, electronic distribution, and spectroscopic parameters.

Geometry optimization calculations using DFT, often with functionals like B3LYP, are performed to determine the most stable three-dimensional structure of the molecule. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For related 2-aminothiazole (B372263) derivatives, studies have shown that the thiazole (B1198619) ring is generally planar. researchgate.net The optimized geometry is crucial for understanding the molecule's reactivity and interactions.

Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 1: Representative Optimized Geometrical Parameters for a Thiazole Derivative Core Structure (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C=N | 1.37 | - |

| C-S | 1.76 | - |

| C-C (ring) | 1.38 | - |

| N-C-S | - | 110.5 |

| C-N-C | - | 110.2 |

Note: Data is representative of typical values found in DFT studies of similar thiazole-containing structures and not specific to Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate.

DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. scielo.org.zanih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are typically correlated with experimental data to aid in the assignment of signals.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared (IR) spectrum. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the amino group, carbonyl group, and the thiazole ring. scielo.org.za For instance, the C=O stretching vibration in similar thiazolidinone groups is observed experimentally and can be accurately calculated. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). scielo.org.za This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. nih.gov The analysis often involves identifying the molecular orbitals involved in the primary electronic transitions, such as from the HOMO to the LUMO. scielo.org.za

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value (DFT) | Assignment |

|---|---|---|---|

| IR (cm⁻¹) | 1713 | 1725 | C=O Stretching |

| IR (cm⁻¹) | 1345 | 1327 | C-N Stretching |

| UV-Vis (nm) | 348 | 342.9 | Electronic Transition |

Note: The data presented is based on findings for a comparable thiazolidinone structure and serves as an illustrative example. scielo.org.za

The 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate moiety possesses several rotatable bonds, leading to a complex conformational landscape. DFT calculations are used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states connecting them.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a method for studying the dynamic behavior of molecules over time, offering insights that are complementary to the static picture provided by DFT. mdpi.com

MD simulations can model the conformational dynamics of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate in a solution, mimicking physiological or experimental conditions. By simulating the atomic motions over time (from picoseconds to microseconds), these studies can reveal:

The flexibility of different parts of the molecule.

The time scales of transitions between different stable conformations.

The average structure and structural fluctuations in a dynamic environment.

The formation and breaking of intramolecular hydrogen bonds that stabilize certain conformers.

This information is critical for understanding how the molecule's shape and flexibility might relate to its function and interactions with other molecules.

The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. MD simulations explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions.

Studies on related thiazole dyes have shown that solvent polarity can affect their UV-visible absorption spectra. ekb.eg This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited electronic states by the solvent. MD simulations can help elucidate the specific interactions, such as hydrogen bonding between the solute and solvent molecules, that are responsible for these effects. By analyzing the solvent structure around the molecule (e.g., through radial distribution functions), one can gain a deeper understanding of how the solvent influences the conformational equilibrium and the accessibility of different reactive sites on the molecule.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

While specific QM/MM studies on "Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate" are not extensively documented in publicly available literature, the application of these hybrid methods is highly relevant for understanding its behavior in complex biological or condensed-phase environments. QM/MM approaches are particularly powerful for studying systems where a specific region of interest, such as the active site of an enzyme or the immediate solvation shell around a molecule, requires a high-level quantum mechanical description, while the surrounding environment can be treated with more computationally efficient molecular mechanics force fields.

For a molecule like "Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate," a QM/MM study could, for instance, be employed to investigate its interaction with a biological target. The thiazole derivative and key interacting residues in a protein's active site would be treated with quantum mechanics to accurately model electronic effects, charge transfer, and bond-making/breaking processes. The remainder of the protein and solvent would be described by molecular mechanics. This approach allows for the calculation of binding energies, the elucidation of enzymatic reaction mechanisms involving the compound, and the prediction of how structural modifications might affect its biological activity.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in unraveling the intricate details of chemical reactions involving 2-aminothiazole derivatives. nih.gov Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost. Such studies can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

A cornerstone of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. By analyzing the geometry and vibrational frequencies of a transition state, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes that occur during a reaction.

For instance, in the synthesis of 2-aminothiazole derivatives, computational studies can be used to determine the energy barriers for different potential reaction pathways. nih.gov This information is crucial for predicting the feasibility of a reaction and for understanding the factors that control its regioselectivity and stereoselectivity. Theoretical calculations have been used to understand the photophysical behavior of thiazole derivatives, where steric effects were found to destabilize the transition state of thermal back-isomerization, thereby increasing the energy barrier. acs.org

Below is an illustrative data table showcasing the types of energy barriers that can be calculated for different reaction steps in the formation of thiazole rings, based on computational studies of related heterocyclic systems.

| Reaction Step | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) |

| Ring Opening | Aziridine + Acetate | TS1 | Ring-opened product | 32.1 |

| Ring Opening | Epoxide + Acetate | TS2 | Ring-opened product | 16.6 |

| Ring Opening | Thiirane + Acetate | TS3 | Ring-opened product | 9.6 |

This data is derived from a computational study on the ring-opening of three-membered heterocycles and is presented here to illustrate the concept of activation energy barriers. The values are not specific to the synthesis of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate but are representative of the type of data generated in computational studies of reaction mechanisms. nih.gov

The synthesis of the 2-aminothiazole core typically involves a nucleophilic attack followed by a cyclization reaction. Computational studies can provide a step-by-step visualization of these processes. For example, in the Hantzsch thiazole synthesis, a key step is the nucleophilic attack of the sulfur atom of a thiourea (B124793) derivative on an α-haloketone. Computational modeling can reveal the precise trajectory of this attack and the subsequent intramolecular cyclization and dehydration steps that lead to the formation of the thiazole ring.

Molecular Electrostatic Potential (MEP) maps are a valuable tool in these analyses, as they illustrate the charge distribution within a molecule and can be used to predict the sites most susceptible to nucleophilic or electrophilic attack. physchemres.org For instance, an MEP map of a precursor molecule would show regions of positive potential, indicating likely sites for nucleophilic attack.

The insights gained from these computational investigations are invaluable for optimizing reaction conditions, designing more efficient synthetic routes, and predicting the reactivity of novel 2-aminothiazole derivatives.

Mechanistic Studies of Chemical Reactivity

Kinetics and Thermodynamics of Formation Reactions

The formation of the 2-aminothiazole (B372263) ring system, the core of the title compound, is most commonly achieved through the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. For a precursor to 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid, this would typically involve the reaction of a 4-halo-2,3-dioxobutanoic acid derivative with thiourea.

The mechanism proceeds via a nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net The reaction is generally considered to be thermodynamically favorable due to the formation of the stable aromatic heterocycle.

Kinetic studies on related systems, such as the chemical oxidative polymerization of 2-aminothiazole, reveal that the reaction rates are dependent on monomer and oxidant concentrations. For the polymerization using copper chloride as an oxidant, the reaction order was found to be 1.14 with respect to the monomer concentration and 0.97 for the oxidant concentration. The apparent activation energy for this process was determined to be 21.57 kJ/mol, indicating a relatively low energy barrier for reactions involving the aminothiazole ring system.

The rate and yield of the Hantzsch synthesis and subsequent derivatizations are highly dependent on the chosen reaction conditions. Key variables include the solvent, temperature, pH, and the presence of catalysts.

Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in the synthesis of certain aminothiazole derivatives, polyethylene (B3416737) glycol (PEG) has been used as a green and efficient medium, sometimes leading to enhanced product yields compared to conventional solvents like acetonitrile.

Temperature: As with most chemical reactions, temperature plays a crucial role. In the oxidative polymerization of 2-aminothiazole, increasing the reaction temperature from 50°C to 70°C resulted in a significant increase in polymer yield over the same time period. This suggests that the formation reactions of thiazole derivatives are likely accelerated at higher temperatures.

pH and Catalysts: The acidity or basicity of the reaction medium is critical. The Hantzsch synthesis can be performed under neutral or acidic conditions, and the pH can influence the regioselectivity of the reaction when using substituted thioureas. Various catalysts, including iodine and novel nanocatalysts, have been employed to improve reaction times and yields. researchgate.net For example, a multifunctional ionic liquid nanocatalyst has been shown to be effective in the one-pot synthesis of 2-aminothiazoles at 80°C in ethanol (B145695).

Below is a table summarizing the effect of reaction conditions on the yield of 2-aminothiazole derivatives from literature examples.

| Reactants | Conditions | Yield (%) |

|---|---|---|

| β-keto tosylates + thioureas | PEG-400, rt, 1h | Excellent |

| Acetophenone + Thiourea | Nanocatalyst, TCCA, EtOH, 80°C | High |

| 2-bromoacetophenones + thiourea | Solvent-free | Good |

| 2-aminothiazole (polymerization) | CuCl₂, H₂O, 70°C, 48h | ~81% |

The 2-oxoacetate side chain of the title compound contains a prochiral ketone, making it a target for stereoselective transformations. While specific studies on Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate are not extensively documented, analogies can be drawn from related α-keto esters and acids.

Asymmetric reduction of the ketone to a chiral α-hydroxy acid is a key potential transformation. This can be achieved using chiral reducing agents or through biocatalysis. For example, studies on the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate, another α-keto ester, have shown that short-chain dehydrogenase/reductase enzymes can produce the corresponding (S)-hydroxy ester with excellent stereoselectivity (>99% enantiomeric excess). nih.gov Such enzymatic approaches could foreseeably be applied to the oxoacetate moiety to yield chiral 2-hydroxy-2-(2-amino-1,3-thiazol-4-yl)acetic acid derivatives.

Furthermore, asymmetric synthesis methodologies have been developed for related thiazoline (B8809763) heterocycles, which are precursors to thiazoles. These methods often employ chiral ligands and catalysts to control the stereochemistry during the formation of the heterocyclic ring, achieving high enantiomeric excess. nih.govnih.gov These strategies highlight the potential for introducing chirality into molecules containing the aminothiazole scaffold.

Electron Transfer Processes and Radical Mechanisms (if applicable)

The 2-aminothiazole ring system can participate in electron transfer processes, acting as an electron donor under certain conditions. This is evidenced by the chemical oxidative polymerization of 2-aminothiazole, a process that proceeds through the formation of radical cations. In this mechanism, an oxidant abstracts an electron from the aminothiazole ring, generating a radical intermediate that then propagates to form the polymer.

Additionally, studies of metal complexes incorporating aminothiazole-derived ligands have identified absorption bands corresponding to charge transfer from the ligand to the metal ion. This indicates that the aminothiazole moiety can readily donate electron density, a key step in many electron transfer mechanisms. The presence of the electron-donating amino group facilitates these processes. While radical mechanisms are not the most common reaction pathway for simple derivatizations, the inherent electronic properties of the ring suggest that such pathways are accessible under appropriate oxidative or electrochemical conditions.

Acid-Base Properties and their Influence on Reactivity

The parent acid, 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid, is an amphoteric species, possessing both acidic and basic centers. The sodium salt form neutralizes the carboxylic acid, leaving the basic sites on the aminothiazole ring to dictate reactivity in acid-base chemistry.

Basicity: The 2-aminothiazole moiety has two primary basic sites: the exocyclic amino group and the endocyclic nitrogen atom at position 3. Spectroscopic and theoretical studies have consistently shown that protonation occurs preferentially on the endocyclic ring nitrogen. researchgate.net This is because the lone pair on the exocyclic nitrogen is partially delocalized into the aromatic π-system, making it less basic. The resulting aminothiazolium cation is stabilized by resonance.

Acidity: The carboxylic acid group is the primary acidic site. Its pKa is expected to be in the typical range for α-keto acids. The protonated aminothiazolium ring would also act as an acid, with a pKa value characteristic of protonated heterocyclic amines.

The pH of the reaction medium profoundly influences the compound's reactivity. Under acidic conditions, protonation of the ring nitrogen deactivates the ring towards electrophilic attack and alters the nucleophilicity of the exocyclic amino group. Conversely, in neutral or basic media, the exocyclic amino group is a potent nucleophile, directing the course of many derivatization reactions. The solubility of 2-aminothiazole and its derivatives is also known to be pH-dependent, with increased solubility in acidic aqueous solutions due to the formation of the protonated salt. guidechem.com

| Functional Group | Property | Implication for Reactivity |

| Carboxylic Acid | Acidic | Forms carboxylate anion; can coordinate to metals. |

| Ring Nitrogen (N3) | Primary Basic Site | Protonated in acidic media, deactivating the ring. |

| Exocyclic Amino (N2) | Nucleophilic/Basic | Site of acylation and alkylation in neutral/basic media. |

Regioselectivity and Chemoselectivity in Derivatization Reactions

The presence of multiple nucleophilic centers (the exocyclic amino group and the ring nitrogen) and electrophilic centers (the ketone and the C5 position of the ring) makes regioselectivity and chemoselectivity key considerations in the derivatization of this compound.

Reactions with Electrophiles: The exocyclic amino group is generally the more nucleophilic nitrogen and is the primary site of attack for many electrophiles, such as acyl chlorides and sulfonyl chlorides, leading to N-acylated or N-sulfonated products. nih.govexcli.de This chemoselectivity is a cornerstone of the synthesis of many biologically active aminothiazole derivatives. Alkylation reactions with alkyl halides also predominantly occur on the exocyclic nitrogen. mdpi.com However, the selectivity between N- and O-alkylation (at the carboxylate) can be influenced by factors such as the alkylating agent, solvent, and counter-ion, following principles like Hard and Soft Acids and Bases (HSAB) theory. researchgate.net

Reactions at the Thiazole Ring: While the exocyclic amine is the most common site of reaction, the thiazole ring itself can react. Electrophilic substitution, such as halogenation, occurs regioselectively at the C5 position, which is activated by the amino group at C2. nih.govnih.gov For example, reaction with copper(II) bromide or N-bromosuccinimide leads to the corresponding 5-bromo derivative.

The table below summarizes the observed regioselectivity in common derivatization reactions of the 2-aminothiazole scaffold.

| Reaction Type | Reagent Example | Primary Reactive Site | Reference |

|---|---|---|---|

| Acylation | Acyl Halides | Exocyclic Amino Group (N-exo) | mdpi.com |

| Sulfonylation | Sulfonyl Chlorides | Exocyclic Amino Group (N-exo) | excli.de |

| Alkylation | Alkyl Halides | Exocyclic Amino Group (N-exo) | mdpi.com |

| Halogenation | NBS, CuBr₂ | Ring Carbon (C5) | nih.govnih.gov |

| Protonation | Acids (e.g., HCl) | Ring Nitrogen (N-endo) | researchgate.net |

Advanced Applications in Chemical Synthesis and Materials Research

Role as a Key Synthon in the Synthesis of Complex Heterocyclic Systems

The 2-aminothiazole (B372263) core of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate is a cornerstone for the synthesis of a multitude of biologically relevant heterocyclic compounds. researchgate.net This structural motif is prevalent in numerous pharmaceuticals, highlighting its importance as a synthetic precursor. nih.govmdpi.com

Precursor to β-Lactam Antibiotic Scaffolds (e.g., Cephalosporin (B10832234) Side Chains)

The most prominent application of the 2-aminothiazole-4-yl-oxoacetate structure is in the synthesis of side chains for semi-synthetic β-lactam antibiotics, particularly third, fourth, and fifth-generation cephalosporins. nih.gov The 2-aminothiazole ring is a critical component of the acylamino side chain at the C-7 position of the cephalosporin nucleus. This side chain significantly influences the antibiotic's spectrum of activity.

Examples of Cephalosporins with 2-Aminothiazole-derived Side Chains:

| Cephalosporin | Generation | Key Feature of the Side Chain |

| Cefdinir | Third | Contains the 2-aminothiazole ring with a hydroxyimino group. ekb.eg |

| Cefpirome | Fourth | Features a 2-aminothiazole moiety. nih.gov |

| Ceftriaxone | Third | Incorporates a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain. |

| Cefepime | Fourth | Utilizes a similar aminothiazole-based side chain for broad-spectrum activity. |

Building Block for Other Heterocyclic Systems (e.g., Thiadiazoles, Imidazoles)

The reactivity of the 2-aminothiazole scaffold allows it to be a versatile starting material for the synthesis of other complex heterocyclic systems. The amino group and the thiazole (B1198619) ring can participate in various cyclization and condensation reactions to build fused or linked heterocyclic structures.

Thiadiazoles: The 2-aminothiazole structure shares synthetic lineage with thiadiazoles, as both can be derived from thiosemicarbazide (B42300) precursors. nih.govnih.gov While direct conversion is less common, the synthetic strategies often overlap. For example, thiosemicarbazones can undergo oxidative ring closure to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. nih.gov The chemical principles used to assemble the aminothiazole ring can be adapted to create thiadiazole analogs for various chemical applications. mdpi.com

Imidazoles: A more direct application is the synthesis of fused imidazole (B134444) rings. The heterocyclization of 2-aminothiazole derivatives with α-haloketones, such as α-bromoacetophenones, is a well-established method for producing imidazo[2,1-b]thiazoles. nih.gov This reaction builds an imidazole ring onto the thiazole core, creating a rigid, bicyclic system that is a scaffold for various research compounds. researchgate.netmdpi.comnih.gov For instance, reacting a 2-aminothiazole with an α-bromo-3-methoxyacetophenone in ethanol (B145695) yields a 6-(3-methoxyphenyl)imidazo[2,1-b]thiazole. mdpi.comnih.gov This strategy is widely used to generate libraries of complex molecules for further investigation. connectjournals.com

Scaffold for the Development of Chemical Probes for Biological Systems

Beyond its role as a synthetic precursor for therapeutic agents, the 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate scaffold is instrumental in developing chemical probes to explore biological systems. These probes are designed to interact with specific enzymes or receptors, allowing researchers to study molecular recognition, binding modes, and biological mechanisms without the goal of creating a therapeutic drug.

Structure-Activity Relationships (SAR) in In Vitro Enzymatic or Receptor Binding Studies

By systematically modifying the structure of 2-aminothiazole derivatives, researchers can elucidate key structure-activity relationships (SAR) that govern molecular recognition at an enzyme's active site or a receptor's binding pocket. These studies focus on how changes in substituents affect binding affinity and inhibitory potential, providing insights into the forces driving the protein-ligand interaction.

For example, SAR studies on 2-aminothiazole derivatives as inhibitors of inducible nitric oxide synthase (iNOS) revealed that the introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring improves inhibitory activity and selectivity. nih.gov Conversely, bulky or hydrophilic substituents at any position were found to decrease or abolish the binding activity. nih.gov In another study targeting bacterial β-ketoacyl-ACP synthase (KAS), a key enzyme in fatty acid synthesis, a 2-phenylamino-4-methyl-5-acetylthiazole derivative was identified as a binder. nih.govresearchgate.net X-ray crystallography of the enzyme-ligand complex showed noncovalent interactions with the active-site Cys163 and hydrophobic residues, demonstrating a novel binding mode distinct from known natural inhibitors. nih.govresearchgate.net

| Enzyme/Target | Scaffold | Key SAR Findings | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | 2-Aminothiazole | Appropriately-sized substituents at the C4 and C5 positions enhance inhibitory activity and selectivity. Bulky or hydrophilic groups reduce activity. | nih.gov |

| Neuronal Nitric Oxide Synthase (nNOS) | 2-Aminobenzothiazole | Substitutions on the benzothiazole (B30560) ring can yield inhibitors with nanomolar activity and selectivity for the human neuronal isoform over other isoforms. | nih.gov |

| Cholinesterases (AChE/BChE) | 1,3-Thiazole amides | The nature of the N-heterocyclic substituent on the acyl part of the molecule is critical for AChE inhibition, with a quinoxaline (B1680401) system showing high potency. | academie-sciences.fr |

| β-ketoacyl-ACP synthase (KAS I) | 2-Phenylamino-4-methyl-5-acetylthiazole | The ligand binds to the active site via noncovalent interactions with Cys163 and hydrophobic residues, demonstrating a unique binding mode. | nih.govresearchgate.net |

| Aurora Kinase | 2-Aminophenyl-5-halothiazoles | The position and nature of substitutions are critical for kinase inhibition, providing a summary of SAR for this target. | mdpi.com |

Design and Synthesis of Derivatives for Mechanistic Biological Investigations

Derivatives of the 2-aminothiazole scaffold are synthesized to serve as mechanistic probes to unravel complex biological pathways. By creating analogs with specific properties (e.g., fluorescent tags, photoaffinity labels, or systematic structural modifications), scientists can investigate cellular processes like apoptosis or specific enzyme mechanisms.

One study focused on designing and synthesizing 2-aminothiazole derivatives to investigate their effect on neuro-cell apoptosis. nih.gov Through this work, a Quantitative Structure-Activity Relationship (QSAR) equation was developed, which correlated the anti-apoptotic activity with specific molecular descriptors. The QSAR model indicated that reducing the "radius of gyration" and the energy of the "LUMO" (Lowest Unoccupied Molecular Orbital) of the compounds would enhance their activity. nih.gov This provides a clear mechanistic hypothesis for designing future probes based on molecular properties.

Another innovative approach for creating derivatives for mechanistic studies is the use of biocatalysis. Researchers have employed a halogenase enzyme for the specific bromination of the 2-aminothiazole ring. nih.gov This enzymatic reaction provides a clean and selective method to introduce a halogen handle onto the scaffold under mild, aqueous conditions. This halogenated intermediate can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach a wide variety of other chemical groups, facilitating the rapid synthesis of a library of probes for biological investigation. nih.gov

Potential in Materials Science and Polymer Chemistry

The chemical reactivity of the 2-aminothiazole moiety also lends itself to applications in materials science, particularly in the field of polymer chemistry. The ability of the 2-aminothiazole monomer to undergo polymerization opens avenues for creating novel functional materials.

The chemical oxidative polymerization of 2-aminothiazole (AT) has been successfully demonstrated using oxidants like copper chloride (CuCl₂) or ferric chloride (FeCl₃) in aqueous solutions. scientific.netacs.orgmdpi.com This process yields poly(2-aminothiazole) (PAT), a heterocyclic conducting polymer. scientific.netmdpi.comresearchgate.net Researchers have studied the effects of reaction parameters such as temperature, time, and oxidant-to-monomer ratio to optimize the polymer yield and properties. acs.orgmdpi.com The resulting PAT materials have been characterized for their thermal stability, morphology, and electrical conductivity. researchgate.netatlantis-press.com

Furthermore, these 2-aminothiazole-based polymers have been utilized to create advanced functional materials. For instance, both 2-aminothiazole monomers and polymers have been used as nitrogen and sulfur sources to synthesize Fe/N/C catalysts. researchgate.net These catalysts, which feature graphene-like nanosheets, have shown bifunctional activity for both the oxygen reduction reaction (ORR) and the CO₂ reduction reaction (CO2RR), highlighting their potential in energy conversion and storage applications. researchgate.net Additionally, PAT has been coated onto polystyrene particles to create composite materials with excellent adsorption properties for heavy metal ions like Hg(II) from aqueous solutions. mdpi.com

Monomer or Precursor in Polymer Synthesis

The chemical architecture of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, featuring a reactive aminothiazole core, a carboxylate group, and an oxoacetate moiety, presents it as a viable candidate for a monomer or precursor in the synthesis of various polymers. While direct polymerization of this specific sodium salt is not extensively documented in publicly available research, the foundational molecule, 2-aminothiazole, has been successfully polymerized.

The chemical oxidative polymerization of 2-aminothiazole has been demonstrated to yield poly(2-aminothiazole) (PAT). This process can be carried out in an aqueous solution using an oxidant like copper chloride (CuCl₂) nih.gov. The resulting polymer, PAT, is a subject of interest due to its potential as a conducting polymer nih.govresearchgate.net. The polymerization of 2-aminothiazole suggests that derivatives such as Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate could potentially undergo similar polymerization reactions, possibly leading to polymers with tailored properties influenced by the pendant oxoacetate group.

The polymerization of 2-aminothiazole can be influenced by several factors, including the reaction temperature, duration, and the molar ratio of the oxidant to the monomer. Studies have shown that these parameters can affect the yield and thermal stability of the resulting poly(2-aminothiazole) nih.gov. For instance, an increase in reaction temperature and time can lead to a higher polymer yield mdpi.com.

The presence of the amino group on the thiazole ring is crucial for the polymerization process. This functional group provides a site for the coupling of monomer units. In the case of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, the amino group, along with the carboxylate and oxoacetate functionalities, offers multiple reactive sites that could be exploited in various polymerization techniques, including condensation polymerization. This could potentially lead to the formation of polyesters, polyamides, or other functional polymers.

Table 1: Polymerization Studies of 2-Aminothiazole

| Monomer | Polymerization Method | Oxidant/Catalyst | Resulting Polymer | Potential Applications |

| 2-Aminothiazole | Chemical Oxidative Polymerization | Copper Chloride (CuCl₂) | Poly(2-aminothiazole) | Conducting polymers, materials with enhanced thermal stability nih.gov |

| 2-Aminothiazole | Chemical Oxidative Polymerization | - | Poly(2-aminothiazole) | Electrochromic materials, corrosion protection, sensors researchgate.net |

Applications in Functional Materials

The 2-aminothiazole moiety, the core component of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate, is a versatile building block for the development of functional materials. Its derivatives have been incorporated into polymers to create materials with specific, advanced properties.

One notable application is in the creation of adsorbents for heavy metal ions. For example, poly(glycidyl methacrylate) microspheres have been functionalized with 2-aminothiazole to produce a novel adsorbent material. This functionalization leverages the nitrogen and sulfur atoms in the thiazole ring, which can effectively chelate with metal ions mdpi.comnih.gov. The resulting material, A-PGMA, has demonstrated a high adsorption capacity for gold ions from aqueous solutions mdpi.comnih.gov. This suggests that polymers incorporating the Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate structure could also exhibit interesting metal-binding properties, potentially for applications in environmental remediation or resource recovery.

The inherent properties of polymers derived from 2-aminothiazole also point towards their use in other types of functional materials. Poly(2-aminothiazole) itself is considered a conducting polymer, which opens up possibilities for its use in electronic applications such as batteries, electrochromic devices, and sensors researchgate.net. The introduction of the oxoacetate group from Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate into such a polymer backbone could further modulate its electronic and physical properties.

The broader family of 2-aminothiazole derivatives has been extensively explored in medicinal chemistry for the development of various therapeutic agents nih.gov. While this article focuses on materials research, the synthetic methodologies and the understanding of structure-activity relationships from the pharmaceutical field can provide valuable insights for designing new functional materials based on this scaffold. The ability to synthesize a wide array of substituted 2-aminothiazoles indicates a high potential for creating a diverse range of polymers with tunable functionalities mdpi.comnih.govsemanticscholar.org.

Table 2: Functional Materials Based on 2-Aminothiazole Derivatives

| Base Polymer/Material | Functionalizing Agent | Resulting Functional Material | Application | Key Findings |

| Poly(glycidyl methacrylate) microspheres | 2-Aminothiazole | 2-Aminothiazole-functionalized poly(glycidyl methacrylate) (A-PGMA) | Adsorption of gold ions | High adsorption capacity and good selectivity for gold ions mdpi.comnih.gov |

| - | 2-Aminothiazole (as monomer) | Poly(2-aminothiazole) | Conducting polymers | Potential for use in batteries, electrochromic materials, and sensors researchgate.net |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges

Academic research has firmly established the 2-aminothiazole (B372263) scaffold as a "privileged structure" in medicinal and materials chemistry. A significant body of work has been dedicated to the synthesis of a vast library of 2-aminothiazole derivatives. The classical Hantzsch thiazole (B1198619) synthesis, involving the reaction of α-haloketones with thioamides, remains a cornerstone method for constructing the thiazole ring. bepls.comwikipedia.org Numerous modifications and improvements to this method have been reported, expanding its scope and efficiency.

Despite these advances, significant challenges persist. Many traditional synthetic routes for thiazole derivatives suffer from drawbacks such as the use of harsh reaction conditions, hazardous reagents, and the generation of substantial chemical waste. bepls.com Furthermore, the synthesis of specifically functionalized thiazoles, such as those bearing an oxoacetate group, can present unique synthetic hurdles that require tailored methodologies. A primary challenge for the future is the development of more efficient, selective, and environmentally benign methods for the synthesis of complex 2-aminothiazole derivatives like Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate.

Emerging Synthetic Methodologies and Catalytic Systems

The future of synthesizing Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate and its analogs lies in the adoption of emerging, sustainable synthetic strategies. Green chemistry principles are increasingly being applied to the synthesis of thiazoles, with a focus on minimizing environmental impact. researchgate.netbohrium.com Promising methodologies include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields, and ultrasound-mediated reactions. bepls.com The use of greener solvents, such as water or polyethylene (B3416737) glycol (PEG), is also gaining traction as a way to replace more hazardous organic solvents. researchgate.net

The development of novel catalytic systems is another critical area of research. This includes the use of recyclable and reusable catalysts, such as silica-supported tungstosilisic acid, to improve the sustainability of the synthetic process. bepls.com Metal-free catalytic systems are also being explored to avoid the environmental and economic costs associated with transition-metal catalysts. organic-chemistry.org Biocatalysis, using enzymes to carry out specific chemical transformations, represents a frontier in the green synthesis of heterocyclic compounds.

| Emerging Methodology | Description | Potential Advantages for Synthesis |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to faster reaction times and higher yields. bepls.com | Rapid and efficient synthesis of the 2-aminothiazole core. |

| Ultrasound-Mediated Synthesis | Employs ultrasonic waves to promote chemical reactions through acoustic cavitation. mdpi.com | Enhanced reaction rates and yields under milder conditions. |

| Green Solvents | Replacement of traditional volatile organic compounds with more environmentally friendly alternatives like water or PEG. researchgate.net | Reduced environmental impact and improved safety. |

| Recyclable Catalysts | Catalysts that can be easily recovered and reused for multiple reaction cycles, improving cost-effectiveness and reducing waste. bepls.com | Sustainable and economical production. |

| Biocatalysis | The use of enzymes to catalyze specific chemical reactions with high selectivity and under mild conditions. | Highly specific and environmentally benign synthesis. |

Advanced Characterization Techniques for Intricate Structural Features

A thorough understanding of the structure of Sodium 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetate is essential for elucidating its properties and potential applications. A suite of advanced analytical techniques is available to probe its intricate structural features. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, provides detailed information about the connectivity of atoms within the molecule. nih.govrsc.org Infrared (IR) spectroscopy can identify the presence of key functional groups, such as the amino group, the carbonyl groups of the oxoacetate, and the thiazole ring vibrations. mdpi.comsapub.org

For more complex structural analysis, techniques such as X-ray crystallography could provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would be particularly valuable for understanding how the sodium cation interacts with the oxoacetate moiety and the thiazole ring.

| Characterization Technique | Information Provided |

|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. researchgate.net |